molecular formula C13H9ClN4OS2 B14935973 2-chloro-5-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide

2-chloro-5-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B14935973
M. Wt: 336.8 g/mol
InChI Key: BBLVCOHQAFCMJL-UHFFFAOYSA-N
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Description

2-chloro-5-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide is a synthetic small molecule featuring a bisthiazole scaffold linked by a carboxamide group and a pyridine substituent. This specific structural motif is of significant interest in medicinal chemistry and chemical biology research. Compounds with similar N-(thiazol-2-yl)carboxamide architectures have been identified as potent and selective antagonists for ion channels, such as the Zinc-Activated Channel (ZAC), and serve as valuable pharmacological tools for investigating receptor function and signal transduction pathways . Furthermore, structurally related thiazole derivatives are extensively explored in antimicrobial research for their ability to inhibit bacterial biofilm formation, a key mechanism in virulence, without affecting planktonic cell growth, presenting a promising anti-virulence strategy . The presence of both thiazole and pyridine rings, common in pharmaceutical agents, suggests potential for broad bioactivity, making this compound a versatile scaffold for developing new chemical probes or therapeutic candidates in various disease models . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H9ClN4OS2

Molecular Weight

336.8 g/mol

IUPAC Name

2-chloro-5-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H9ClN4OS2/c1-7-10(17-12(14)21-7)11(19)18-13-16-9(6-20-13)8-3-2-4-15-5-8/h2-6H,1H3,(H,16,18,19)

InChI Key

BBLVCOHQAFCMJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NC2=NC(=CS2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-chloro-5-methylthiazole with 4-(pyridin-3-yl)-1,3-thiazol-2-amine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

2-chloro-5-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide is a complex organic compound belonging to the thiazole class, characterized by a thiazole ring structure. Thiazoles are heterocyclic compounds that contain sulfur and nitrogen atoms in their ring . The specific structure of this compound includes chloro and methyl groups at the 2 and 5 positions, respectively, and a pyridinyl substituent at the 4 position of the thiazole ring. The carboxamide functional group at the 4 position of the thiazole contributes to its chemical reactivity and biological activity.

Applications
The applications of this compound span various fields:

  • Drug Development The compound is a promising candidate for drug development due to its potential for diverse biological activities.
  • Agrochemicals The compound can be used in the creation of new pesticides and herbicides.
  • Material Science The compound can be explored for use in the creation of novel materials with specific properties.
  • Catalysis It can serve as a ligand in catalysis, influencing reaction rates and selectivity.

Research indicates that compounds with thiazole structures often display significant biological activities. Examples of compounds that share structural similarities with this compound and their biological activities are shown below:

Compound NameStructureBiological Activity
4-(2-amino-1,3-thiazol-4-yl)phenolContains thiazole and phenolic groupsAnticancer activity against various cell lines
N-(2-chloro-4-hydroxy-6-methylphenyl)-2-(6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamideComplex structure with additional functional groupsPotential anti-inflammatory properties
5-methylthiazole derivativesSimple thiazole variantsExhibited antimicrobial properties

Mechanism of Action

The mechanism of action of 2-chloro-5-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, leading to the disruption of essential cellular processes. For example, it may inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair, resulting in cell cycle arrest and apoptosis .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and substituent effects.

Structural Analogues and Substituent Variations

a. Pyrazole-Carboxamide Derivatives (e.g., Compounds 3a–3e)

  • Example: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Key Differences: Replaces the thiazole ring with a pyrazole core and introduces a cyano group. Synthesis: Synthesized via EDCI/HOBt coupling with yields of 62–71%, comparable to methods applicable to the target compound . Physicochemical Properties: Melting points (123–183°C) and molecular weights (~403–437 g/mol) vary with substituents (e.g., chloro, fluoro, or methyl groups) .

b. Thiazole-Oxazole Hybrids

  • Applications: Oxazole derivatives are often explored for pesticidal or anti-inflammatory activities, suggesting divergent applications compared to thiazole-based compounds .

c. Pyridine-Thiazole Derivatives

  • Example : 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
    • Key Differences : Incorporates a trifluoromethylphenyl group instead of the pyridinyl-thiazole moiety.
    • Physicochemical Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve pharmacokinetics relative to the target compound .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~350 (estimated) Not reported 2-chloro, 5-methyl, pyridinyl-thiazole
3a (Pyrazole-carboxamide) 403.1 133–135 Phenyl, cyano
3d (Fluorophenyl variant) 421.0 181–183 4-Fluorophenyl
Oxazole derivative ~350 (estimated) Not reported Chloropyridinyl, ethyl
  • Trends : Bulky substituents (e.g., pyridinyl-thiazole) may reduce crystallinity, as seen in lower melting points for simpler analogs. Halogenated variants (e.g., 3b, 3d) exhibit higher melting points due to increased polarity .

Biological Activity

The compound 2-chloro-5-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Anticancer Properties

Research has indicated that thiazole derivatives, including the compound , exhibit significant anticancer activity. A study demonstrated that thiazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that the compound effectively reduces the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .

TRPV3 Modulation

The compound has been identified as a modulator of the TRPV3 ion channel. TRPV3 is implicated in pain sensation and inflammatory responses. Compounds that can modulate TRPV3 activity are being explored for their therapeutic potential in treating chronic pain conditions. Specifically, it has been suggested that this compound may alleviate symptoms associated with conditions like neuropathic pain and inflammatory disorders .

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. In studies evaluating antibacterial activity, compounds similar to this compound demonstrated moderate to strong inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Case Study 1: Anticancer Efficacy

In a recent study, a series of thiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, the compound exhibited potent cytotoxicity against human cancer cell lines with an IC50 value of 5 µM for MCF-7 cells. The study concluded that the presence of the pyridine moiety enhances the anticancer activity by facilitating interaction with specific cellular targets involved in cancer progression .

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of thiazole derivatives. The compound was tested in animal models for its ability to reduce pain responses in inflammatory conditions. Results indicated a significant reduction in pain scores compared to control groups, suggesting its potential as a therapeutic agent for managing chronic pain .

Research Findings

Activity IC50 Value Target
Anticancer (MCF-7)5 µMCancer cell proliferation
TRPV3 ModulationSubmicromolar rangePain sensation modulation
Antibacterial (E. coli)ModerateBacterial cell wall synthesis

Q & A

Q. How can researchers design a synthetic route for 2-chloro-5-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Core Thiazole Formation : Use condensation reactions between substituted thiazole precursors (e.g., 4-(pyridin-3-yl)-1,3-thiazol-2-amine) and carboxylic acid derivatives. For example, a chloro-substituted thiazole carboxamide can be synthesized via nucleophilic substitution using K₂CO₃ in DMF under reflux .
  • Functionalization : Introduce methyl and chloro groups via alkylation or halogenation reactions. For instance, Mannich reactions (using formaldehyde derivatives) or direct chlorination with POCl₃ may be employed .
  • Purification : Isolate intermediates via pH-controlled precipitation (e.g., adjusting to pH 8–9 with ammonia) followed by recrystallization from DMSO/water mixtures .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and regiochemistry of thiazole and pyridine rings.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding (if crystalline derivatives are obtainable).
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How can researchers evaluate the compound’s preliminary bioactivity in vitro?

Methodological Answer:

  • Target-Based Assays : Screen against enzymes (e.g., kinases) or receptors (e.g., cannabinoid receptors) using fluorescence polarization or radiometric binding assays. For example, SR141716 (a structurally related pyrazole carboxamide) was tested for CB1 receptor antagonism .
  • Cellular Assays : Use cell viability assays (MTT) or reporter gene systems to assess cytotoxicity or pathway modulation.

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., conflicting binding affinities)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify binding pose discrepancies. For example, ICReDD’s quantum chemical reaction path searches can reconcile differences in observed vs. predicted binding energies .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituents (e.g., chloro vs. methyl groups) on binding thermodynamics.
  • Docking Validation : Cross-validate docking results with mutagenesis data (e.g., alanine scanning of receptor residues) .

Q. What strategies optimize reaction yields for structurally analogous derivatives?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For example, triethylamine-catalyzed cycloadditions improved yields in thiadiazole syntheses .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to 30 minutes) for temperature-sensitive intermediates.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify side products .

Q. How can researchers elucidate the compound’s mechanism of action when structural analogs show divergent biological activities?

Methodological Answer:

  • Proteomic Profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions.
  • Metabolomic Studies : Compare metabolic pathways in treated vs. untreated cells via LC-MS/MS.
  • Kinetic Analysis : Determine inhibition constants (Kᵢ) and mode of inhibition (competitive vs. non-competitive) using enzyme kinetics .

Q. How to address stability issues in aqueous buffers during pharmacological assays?

Methodological Answer:

  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) with UPLC-MS to identify hydrolytic or oxidative degradation products.
  • Formulation Optimization : Incorporate co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance solubility and shelf life .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal curves (Hill equation) using software like GraphPad Prism.
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values.
  • ANOVA with Tukey’s Post Hoc : Compare efficacy across analogs (e.g., para-chloro vs. ortho-methyl derivatives) .

Q. How to design a SAR study for thiazole-4-carboxamide derivatives?

Methodological Answer:

  • Scaffold Modification : Synthesize derivatives with variations at the pyridine (e.g., 3-pyridyl vs. 4-pyridyl) or thiazole (e.g., chloro vs. trifluoromethyl) positions.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity.
  • Cluster Analysis : Group compounds by bioactivity profiles (e.g., anti-inflammatory vs. anticancer) .

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